![molecular formula C19H20N4O4 B2783540 N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 941964-01-8](/img/structure/B2783540.png)
N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is tyrosinase , a copper-containing enzyme widely distributed in nature . Tyrosinase plays a crucial role in the biosynthesis of melanin, catalyzing the oxidation of l-tyrosine to l-dopa and the subsequent oxidation of l-dopa to dopaquinone .
Mode of Action
This compound acts as a competitive inhibitor of tyrosinase . It interacts with histidine groups that play crucial roles in the catalytic pocket of the enzyme . This interaction prevents the enzyme from catalyzing its normal reactions, thereby inhibiting the production of melanin.
Biochemical Pathways
The compound affects the melanin biosynthesis pathway by inhibiting the action of tyrosinase . This results in a decrease in the production of melanin, which can lead to a reduction in hyperpigmentation disorders.
Result of Action
The primary molecular effect of this compound is the inhibition of tyrosinase, leading to a decrease in melanin production This can result in a reduction in hyperpigmentation disorders
Advantages and Limitations for Lab Experiments
MNPA has several advantages for lab experiments, including its high purity and high yield, its selective antagonism of the dopamine D3 receptor, and its inhibition of dopamine and norepinephrine reuptake. However, MNPA also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on MNPA. One area of research is the development of MNPA analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of MNPA in the treatment of substance use disorders, Alzheimer's disease, and neuroinflammatory disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of MNPA.
Synthesis Methods
The synthesis of MNPA involves the reaction of 2-methyl-4-nitroaniline with ethyl 2-(4-phenylpiperazin-1-yl) acetate in the presence of a catalyst such as palladium on carbon. The resulting product is then hydrolyzed to yield MNPA. The synthesis of MNPA has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
MNPA has been found to have potential applications in scientific research, particularly in the field of neuroscience. MNPA has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. MNPA has also been found to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood and behavior.
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-14-13-16(23(26)27)7-8-17(14)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTACQFJYJAPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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